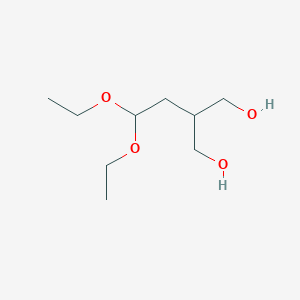

2-(2,2-Diethoxyethyl)-1,3-propanediol

Vue d'ensemble

Description

“(2,2-Diethoxyethyl)benzene” belongs to the class of organic compounds known as benzene and substituted derivatives . It is a sweet, almond, and bluebell tasting compound .

Molecular Structure Analysis

The molecular formula of “(2,2-Diethoxyethyl)benzene” is C12H18O2 . Its molecular weight is 194.27 .Physical And Chemical Properties Analysis

“(2,2-Diethoxyethyl)benzene” is a liquid at room temperature . Its density is predicted to be 0.964±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis of α,β-Alkenal Derivatives

This compound is utilized in the synthesis of α,β-alkenal derivatives through a process known as two-carbon homologation. This method is crucial for extending carbon chains in organic molecules, which is a fundamental step in synthesizing complex organic compounds. The derivatives formed are significant in various fields, including pharmaceuticals and agrochemicals, where they may serve as intermediates for active substances .

Preparation of Lower Rim-Phosphonylated Resorcinol Calix[4]arenes

The compound serves as a reactant in the condensation reactions that lead to the formation of lower rim-phosphonylated resorcinol calix[4]arenes. These specialized macrocyclic compounds have potential applications in host-guest chemistry, where they can act as receptors for smaller molecules, thus finding use in sensor technologies and separation processes .

Generation of α-Phosphovinyl Radicals

In radical chemistry, 2-(2,2-Diethoxyethyl)-1,3-propanediol is involved in a radical trapping sequence to generate α-phosphovinyl radicals. These radicals are valuable in creating new carbon-carbon or carbon-heteroatom bonds, which is a pivotal reaction in the synthesis of various organic compounds with potential applications in medicinal chemistry and materials science .

Inhibitors of Reverse Transcriptase

The compound is used in the synthesis of inhibitors of reverse transcriptase through 1,3-dipolar cycloadditions. Reverse transcriptase inhibitors are a class of antiviral drugs used to treat retroviral infections like HIV. Research into new inhibitors is vital for developing treatments with better efficacy and reduced side effects .

Friedel-Crafts Reactions

Friedel-Crafts reactions are a type of electrophilic aromatic substitution that is fundamental in the field of organic chemistry. 2-(2,2-Diethoxyethyl)-1,3-propanediol is used in these reactions to introduce phosphonate groups into aromatic compounds, which can modify their chemical properties for applications in material science and pharmaceuticals .

Solubility Enhancement

The compound’s solubility in organic solvents like chloroform and dichloromethane makes it a valuable agent for solubility enhancement. This property is particularly useful in pharmaceutical research, where increasing the solubility of drug candidates can significantly improve their bioavailability and therapeutic effectiveness .

Moisture Sensitivity Research

Due to its hygroscopic nature and sensitivity to moisture, 2-(2,2-Diethoxyethyl)-1,3-propanediol is an excellent subject for studying moisture sensitivity. This research is essential in the development of storage and handling protocols for sensitive compounds, ensuring their stability and longevity in various applications .

Organic Phosphonic Acids Derivatives

As a derivative of organic phosphonic acids, this compound is integral to the study and development of new organic phosphonic acid derivatives. These derivatives have a wide range of applications, including as scale inhibitors in water treatment, flame retardants, and as components in various industrial processes .

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,2-diethoxyethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4/c1-3-12-9(13-4-2)5-8(6-10)7-11/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZYWLNVGYRMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(CO)CO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480168 | |

| Record name | 2-(2,2-Diethoxyethyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Diethoxyethyl)-1,3-propanediol | |

CAS RN |

55387-85-4 | |

| Record name | 2-(2,2-Diethoxyethyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

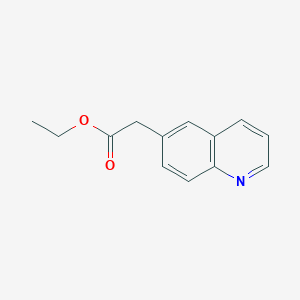

Feasible Synthetic Routes

Q & A

Q1: What makes (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate a valuable compound in organic synthesis?

A1: (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate exhibits chirality, a property where a molecule is not superimposable on its mirror image. This characteristic is crucial in organic synthesis, especially for synthesizing bioactive molecules like pharmaceuticals, where the specific spatial arrangement of atoms dictates biological activity. This compound, accessible through lipase-catalyzed transesterification with high optical and chemical yields [, ], acts as a versatile chiral building block for creating other chiral molecules.

Q2: What specific applications of (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate are highlighted in the research?

A2: The research demonstrates the successful utilization of (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate in the synthesis of two key compound classes [, ]:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1590392.png)